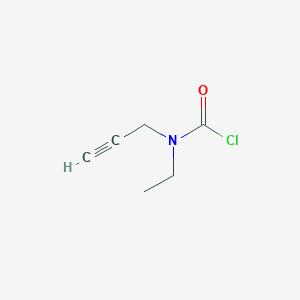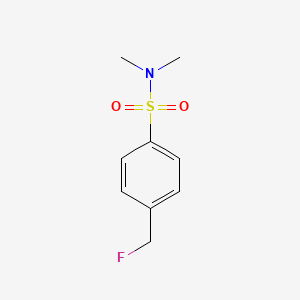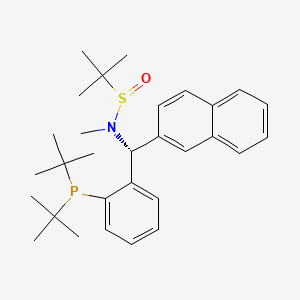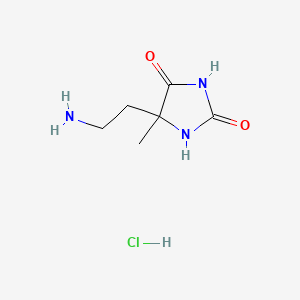
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is a chemical compound with the molecular formula C6H8ClNO. It is known for its reactivity and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an ethyl group, a prop-2-yn-1-yl group, and a carbamoyl chloride functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride typically involves the reaction of N-ethyl-N-(prop-2-yn-1-yl)amine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction can be represented as follows:
N-ethyl-N-(prop-2-yn-1-yl)amine+COCl2→N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and stringent safety protocols to handle phosgene. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation reactions, particularly under the influence of light and oxygen, leading to the formation of formamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Major Products
Substitution Products: Depending on the nucleophile, products can include N-ethyl-N-(prop-2-yn-1-yl)carbamates, thiocarbamates, and ureas.
Oxidation Products: Formamides are the major products formed during oxidation reactions.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbamate and urea derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride involves its reactivity with nucleophiles and oxidizing agents. The compound can act as an electrophile, facilitating the substitution of the chloride group by nucleophiles. In oxidation reactions, it can generate reactive oxygen species through energy transfer and single electron transfer pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-ethyl-N-(prop-2-en-1-yl)carbamoyl chloride
- N-ethyl-N-(prop-2-yn-1-yl)carbamate
- N-ethyl-N-(prop-2-yn-1-yl)urea
Uniqueness
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is unique due to its combination of an ethyl group, a prop-2-yn-1-yl group, and a carbamoyl chloride functional group. This unique structure imparts specific reactivity patterns, making it valuable in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C6H8ClNO |
|---|---|
Molekulargewicht |
145.59 g/mol |
IUPAC-Name |
N-ethyl-N-prop-2-ynylcarbamoyl chloride |
InChI |
InChI=1S/C6H8ClNO/c1-3-5-8(4-2)6(7)9/h1H,4-5H2,2H3 |
InChI-Schlüssel |
YENIJLHVLRUQGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC#C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)

![1-[5-(Trifluoromethyl)furan-2-yl]ethanone](/img/structure/B13648014.png)
![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)



![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)

![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B13648062.png)



